1-(Piperidin-2-yl)ethanone
Overview
Description
1-(Piperidin-2-yl)ethanone is an organic compound that features a piperidine ring attached to an ethanone group. Piperidine is a six-membered heterocyclic amine with one nitrogen atom, and it is a common structural motif in many natural and synthetic compounds. The presence of the ethanone group adds a ketone functionality to the molecule, making it a versatile intermediate in organic synthesis.
Biochemical Analysis
Biochemical Properties
1-(Piperidin-2-yl)ethanone plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds. The interaction with these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction. Additionally, this compound can bind to certain receptors, influencing signal transduction pathways and cellular responses .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation. Moreover, this compound can alter the expression of genes involved in apoptosis, leading to either cell survival or cell death depending on the cellular context .
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been found to inhibit acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the synaptic cleft. This inhibition can result in increased levels of acetylcholine, thereby enhancing cholinergic signaling. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity. Long-term exposure to this compound has been associated with changes in cellular metabolism and function, which can be observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced cognitive function and neuroprotection. At higher doses, it can cause toxic or adverse effects, including neurotoxicity and hepatotoxicity. Threshold effects have been observed, where a certain dosage level must be reached before significant biological effects are seen. It is crucial to determine the optimal dosage to maximize the therapeutic benefits while minimizing the adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites. These metabolites can have different biological activities and can influence metabolic flux and metabolite levels. The interaction with specific enzymes and cofactors is essential for the compound’s metabolism and its overall biological effects .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes by specific transporters and can bind to various binding proteins. This transport and binding influence its localization and accumulation within different cellular compartments. Understanding the transport and distribution mechanisms is essential for predicting the compound’s effects in different tissues and organs .
Subcellular Localization
This compound’s subcellular localization plays a significant role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. The subcellular localization is crucial for understanding the precise mechanisms through which this compound exerts its biological effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Piperidin-2-yl)ethanone can be synthesized through various methods. One common approach involves the acylation of piperidine with acetyl chloride or acetic anhydride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions and yields the desired product with good efficiency.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high throughput and consistent quality. Catalysts such as Lewis acids can be employed to enhance the reaction rate and selectivity. The use of automated systems allows for precise control over reaction parameters, leading to optimized yields and reduced waste.
Chemical Reactions Analysis
Types of Reactions: 1-(Piperidin-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone can be reduced to form secondary alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as alkyl halides or amines in the presence of a base.
Major Products Formed:
Oxidation: Carboxylic acids or ketone derivatives.
Reduction: Secondary alcohols.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
1-(Piperidin-2-yl)ethanone has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a building block for biologically active molecules.
Medicine: It is a precursor in the synthesis of drugs with analgesic, anti-inflammatory, and antipsychotic properties.
Industry: The compound is utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of 1-(Piperidin-2-yl)ethanone depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, including enzymes and receptors. The piperidine ring can enhance the binding affinity and selectivity of the molecule, while the ketone group can participate in hydrogen bonding and other interactions. These properties make this compound a valuable scaffold for drug design and development.
Comparison with Similar Compounds
1-(Piperidin-1-yl)ethanone: Similar structure but with the nitrogen atom in a different position.
1-(Piperidin-3-yl)ethanone: Another positional isomer with the nitrogen atom at the 3-position.
1-(Piperidin-4-yl)ethanone: Positional isomer with the nitrogen atom at the 4-position.
Uniqueness: 1-(Piperidin-2-yl)ethanone is unique due to the specific positioning of the nitrogen atom in the piperidine ring, which can influence its reactivity and interactions with other molecules. This positional isomerism allows for fine-tuning of the compound’s properties for various applications.
Properties
IUPAC Name |
1-piperidin-2-ylethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c1-6(9)7-4-2-3-5-8-7/h7-8H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHTKZOSFNVMLJZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CCCCN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40339765 | |
Record name | 2-Acetylpiperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40339765 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
97073-22-8 | |
Record name | 2-Acetylpiperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40339765 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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